Cas no 2229659-70-3 (3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol)

3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol is a versatile intermediate in organic synthesis, featuring a conjugated propenol group attached to a dihydroindene core. This structure offers reactivity at both the hydroxyl and alkene functionalities, enabling its use in cross-coupling, reduction, or functionalization reactions. The dihydroindene moiety provides steric stability while maintaining electronic tunability, making it valuable for pharmaceutical and material science applications. Its well-defined molecular framework ensures consistent performance in derivatization processes. The compound’s balanced lipophilicity and polarity enhance solubility in common organic solvents, facilitating handling in synthetic workflows. Suitable for controlled modifications, it serves as a precursor for fine chemicals and bioactive molecules.
3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol structure
2229659-70-3 structure
Product Name:3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol
CAS No:2229659-70-3
MF:C12H14O
MW:174.238963603973
CID:6423526
PubChem ID:165761378
Update Time:2025-05-20

3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol
    • EN300-1748187
    • 2229659-70-3
    • Inchi: 1S/C12H14O/c13-8-2-3-10-6-7-11-4-1-5-12(11)9-10/h2-3,6-7,9,13H,1,4-5,8H2/b3-2+
    • InChI Key: TVIJTRZJAGTTGM-NSCUHMNNSA-N
    • SMILES: OC/C=C/C1C=CC2=C(C=1)CCC2

Computed Properties

  • Exact Mass: 174.104465066g/mol
  • Monoisotopic Mass: 174.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 20.2Ų

3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol Pricemore >>

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Additional information on 3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol

Comprehensive Overview of 3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol (CAS No. 2229659-70-3): Properties, Applications, and Research Insights

The compound 3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol (CAS No. 2229659-70-3) is a specialized organic molecule with a unique structural framework, combining an indenyl core with a propenol side chain. This configuration grants it distinct chemical properties, making it a subject of interest in pharmaceutical research, material science, and synthetic chemistry. Its molecular formula and structural features have been extensively studied to explore potential applications in drug discovery and functional materials.

Recent trends in AI-driven drug discovery and green chemistry have amplified the relevance of compounds like 3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol. Researchers are increasingly focusing on its synthetic pathways and bioactivity profiles, particularly in the context of small-molecule therapeutics. The compound’s indenyl group is known to interact with biological targets, while the propenol moiety offers versatility for further derivatization, aligning with the demand for modular chemical building blocks.

From a synthetic chemistry perspective, CAS No. 2229659-70-3 exemplifies the growing importance of scaffold diversity in medicinal chemistry. Its hydrogenation potential and stereochemical properties are frequently discussed in academic forums, addressing common queries such as "how to optimize the yield of 3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol" or "what catalysts are suitable for its functionalization." These topics resonate with industrial chemists and academicians alike, driving engagement in peer-reviewed journals.

In material science, the compound’s conjugated double bonds and aromatic indenyl system make it a candidate for organic electronics and polymeric materials. Its potential role in photovoltaic cells or conductive polymers is under investigation, coinciding with the global push for sustainable energy solutions. Searches for "indenyl derivatives in optoelectronics" or "propenol-based monomers" reflect this interdisciplinary interest.

Quality control and analytical characterization of 3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol are critical for its commercial adoption. Techniques like HPLC, NMR, and mass spectrometry are routinely employed to verify its purity, a topic often searched alongside "CAS No. 2229659-70-3 specifications." Regulatory compliance, particularly in REACH and GMP contexts, further underscores its safe handling and application.

Looking ahead, the compound’s adaptability positions it as a high-value intermediate in both academic and industrial settings. As research continues to uncover its structure-activity relationships, 3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol may emerge as a cornerstone in the development of next-generation therapeutics and advanced materials, answering the growing demand for innovative chemical solutions.

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